2-Phenyl-1,3-thiazole-4-carboxylic acid
Overview
Description
“2-Phenyl-1,3-thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H7NO2S . It is a solid-powder substance .
Molecular Structure Analysis
The molecular structure of “2-Phenyl-1,3-thiazole-4-carboxylic acid” is characterized by the presence of a phenyl group (a benzene ring), a thiazole ring, and a carboxylic acid group . The InChI code for this compound is 1S/C10H7NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) .
Chemical Reactions Analysis
The chemical reactions involving “2-Phenyl-1,3-thiazole-4-carboxylic acid” are not explicitly mentioned in the retrieved sources .
Physical And Chemical Properties Analysis
“2-Phenyl-1,3-thiazole-4-carboxylic acid” has a molecular weight of 205.23 g/mol . It has a boiling point of 173-177°C . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .
Scientific Research Applications
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Antioxidant, Analgesic, Anti-inflammatory, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor or Cytotoxic Drug Molecules
- Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
- The specific methods of application or experimental procedures would depend on the specific drug molecule and its intended use. For example, an antimicrobial drug might be applied topically or taken orally, depending on the type of infection being treated .
- The results or outcomes obtained would also depend on the specific drug molecule and its intended use. For example, an antimicrobial drug might be evaluated based on its ability to inhibit the growth of a particular microorganism .
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Antifungal Medication
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Antibacterial and Antifungal Activities
- 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities .
- The method of application involved the use of the broth microdilution method against various bacteria and yeast .
- The outcome was the determination of the antibacterial and antifungal activities of the synthesized thiazole derivatives .
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Antihypertensive Activity
- Thiazoles have been found to exhibit antihypertensive activity .
- The specific methods of application or experimental procedures would depend on the specific drug molecule and its intended use. For example, an antihypertensive drug might be taken orally to manage high blood pressure .
- The results or outcomes obtained would also depend on the specific drug molecule and its intended use. For example, an antihypertensive drug might be evaluated based on its ability to lower blood pressure .
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Antidiabetic Activity
- Thiazoles have also been found to exhibit antidiabetic activity .
- The specific methods of application or experimental procedures would depend on the specific drug molecule and its intended use. For example, an antidiabetic drug might be taken orally to manage blood sugar levels .
- The results or outcomes obtained would also depend on the specific drug molecule and its intended use. For example, an antidiabetic drug might be evaluated based on its ability to regulate blood sugar levels .
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Cytotoxic Properties
- Some 1,3,4-thiadiazole derivatives have shown cytotoxic properties, which could potentially be used in cancer treatment .
- The method of application would involve the use of these compounds as part of a chemotherapy regimen .
- The outcome would be the determination of the cytotoxic properties of the synthesized thiadiazole derivatives .
Safety And Hazards
The safety data sheet for “2-Phenyl-1,3-thiazole-4-carboxylic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2-phenyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUSLNJQKLZPNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221330 | |
Record name | 2-Phenyl-4-carboxythiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832377 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Phenyl-1,3-thiazole-4-carboxylic acid | |
CAS RN |
7113-10-2 | |
Record name | 2-Phenyl-4-carboxythiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007113102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenyl-4-carboxythiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyl-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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